molecular formula C39H81O3P B1613447 Triisotridecyl phosphite CAS No. 77745-66-5

Triisotridecyl phosphite

Cat. No.: B1613447
CAS No.: 77745-66-5
M. Wt: 629 g/mol
InChI Key: IVINYWARLXOTLP-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemistry and Materials Science

Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, are fundamental to numerous areas of modern science. rsc.orgtaylorandfrancis.com Their unique properties have made them indispensable in fields ranging from medicinal chemistry and agriculture to materials science and catalysis. rsc.orgmdpi.com In industrial applications, they are crucial components in the manufacturing of plastics and solvents. nih.gov

The versatility of organophosphorus compounds stems from the phosphorus atom's ability to exist in various oxidation states and coordination environments, leading to a wide array of structures and reactivities. beilstein-journals.org This has driven extensive research into new synthetic methodologies, including electrochemical synthesis, to create novel organophosphorus materials with tailored properties. beilstein-journals.org These compounds are integral to the development of advanced organic materials, and their applications continue to expand as research uncovers new functionalities. mdpi.com For instance, they are used as ligands in homogeneous catalysis, intermediates in complex chemical synthesis, and as key components in the development of flame retardants and plasticizers. rsc.orgtaylorandfrancis.com

Academic Trajectories and Research Frontiers of Triisotridecyl Phosphite (B83602)

Triisotridecyl phosphite (TTDP) is an organophosphorus compound primarily recognized in academic and industrial research for its role as a processing stabilizer and antioxidant. nbinno.comontosight.ai It is a trialkyl phosphite, specifically an ester of phosphorous acid. ontosight.aivestachem.com The synthesis of this compound in a laboratory setting typically involves the esterification of phosphorous acid with isotridecyl alcohol or the reaction of phosphorus trichloride (B1173362) with isotridecanol (B73481) under controlled conditions. ontosight.ai

The main focus of research on this compound has been its application as a secondary antioxidant in polymers. It is particularly effective in enhancing the thermal and color stability of various plastics, including polyvinyl chloride (PVC), polypropylene (B1209903), polystyrene, and polyesters. nbinno.comadditivesforpolymer.com Its mechanism of action involves decomposing hydroperoxides that form during the thermal degradation of polymers, which in turn prevents the propagation of free radicals. This function is often synergistic with primary antioxidants like hindered phenols to provide more comprehensive stabilization.

Recent research has also explored other facets of this compound. Studies have investigated its nucleophilic properties in the context of skin sensitization from a chemical reactivity standpoint. acs.org Furthermore, its environmental behavior, specifically its rapid hydrolysis in water, is a subject of academic interest for assessing its environmental impact. miljodirektoratet.no The compound's high molecular weight and low volatility make it suitable for high-temperature applications, such as in lubricants, where it improves oxidative stability. nbinno.comontosight.ailookchem.com

Academic research has characterized the physical and chemical properties of this compound, which are crucial for its application in materials science.

Table 1: Physical and Chemical Properties of this compound

Property Value/Description Source(s)
Chemical Formula C39H81O3P ontosight.ai
Molecular Weight ~629.0 g/mol nbinno.comnih.gov
Appearance Clear, colorless to pale yellow liquid nbinno.comontosight.ailookchem.com
Refractive Index 1.4490 – 1.4650 (at 25°C) additivesforpolymer.com
Density 0.882–0.900 g/cm³
Solubility Soluble in common organic solvents nbinno.comlookchem.com
Volatility Low nbinno.com

| Hydrolysis Half-Life | ~17 hours at pH 7 (23°C) | |

The primary research application of this compound is as a stabilizer in polymer manufacturing.

Table 2: Research Applications of this compound

Application Area Research Focus Polymer Systems Studied Source(s)
Polymer Stabilization Acts as a secondary antioxidant and heat stabilizer to prevent discoloration and degradation during processing. PVC, Polypropylene, Polystyrene, Polyester, ABS, PET nbinno.comadditivesforpolymer.com
Lubricant Formulation Incorporated to improve oxidative stability and extend the service life of lubricants in high-temperature environments. Industrial lubricants ontosight.ailookchem.com
Coatings and Adhesives Used to enhance bonding strength and resistance to thermal aging. Coatings, Adhesives nbinno.comadditivesforpolymer.com
Rubber Processing Functions as a processing aid to improve the flow characteristics of rubber compounds. SBR, NBR ontosight.aiadditivesforpolymer.com
Environmental Chemistry Investigated for its hydrolysis behavior and potential for bioaccumulation. Marine and freshwater environments miljodirektoratet.noau.dk

| Toxicological Chemistry | Studied as a phosphorus nucleophile in research on skin sensitization mechanisms. | N/A | acs.org |

Table of Mentioned Compounds

Compound Name
Acrylonitrile butadiene styrene (B11656) (ABS)
Acetylcholinesterase
Carbamates
Diphenylphosphine oxides
Hindered phenols
Isotridecanol
Manganese
Organophosphorus compounds
Phosphoric acid
Phosphorous acid
Phosphorus trichloride
Phosphonates
Polyester
Polyethylene terephthalate (B1205515) (PET)
Polypropylene
Polystyrene
Polyvinyl chloride (PVC)
Sulfite anion
Triethyl phosphite

Properties

IUPAC Name

tris(11-methyldodecyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H81O3P/c1-37(2)31-25-19-13-7-10-16-22-28-34-40-43(41-35-29-23-17-11-8-14-20-26-32-38(3)4)42-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINYWARLXOTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCOP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H81O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228365
Record name Triisotridecyl phosphite
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Molecular Weight

629.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77745-66-5
Record name Phosphorous acid, triisotridecyl ester
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Record name Phosphorous acid, triisotridecyl ester
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Record name Triisotridecyl phosphite
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Record name Triisotridecyl phosphite
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Synthetic Methodologies and Mechanistic Studies of Triisotridecyl Phosphite

Advanced Synthetic Pathways for Triisotridecyl Phosphite (B83602) Production

The industrial production of triisotridecyl phosphite predominantly relies on well-established chemical reactions, which have been refined to improve efficiency and environmental compatibility.

The synthesis of this compound is commonly achieved through transesterification. This process typically involves the reaction of a lower trialkyl phosphite, such as trimethyl phosphite, with a higher branched alcohol, specifically isotridecyl alcohol. The reaction proceeds by substituting the methoxy groups on the trimethyl phosphite with isotridecyloxy groups.

A representative reaction involves charging a reactor with isotridecyl alcohol under an inert atmosphere, such as nitrogen. The alcohol is heated, and trimethyl phosphite is added gradually while maintaining a specific temperature range, for instance, between 95-98°C. google.com As the reaction progresses, methanol is generated as a byproduct and is continuously removed from the reaction mixture to shift the equilibrium towards the formation of the desired product, this compound. google.com The simultaneous removal of the lower-boiling alcohol byproduct is a key factor in driving the reaction to completion and achieving high yields. google.com

Alternatively, trialkyl phosphites can be prepared by reacting phosphorus trichloride (B1173362) with the corresponding alcohol. orgsyn.orggoogle.com In the case of this compound, this would involve the reaction of phosphorus trichloride with isotridecyl alcohol. This method requires the presence of a hydrogen chloride acceptor, such as a tertiary amine, to neutralize the HCl byproduct, which can otherwise lead to unwanted side reactions. orgsyn.org

The transesterification reaction for producing trialkyl phosphites can be facilitated by the use of catalysts. Basic catalysts are particularly effective for this transformation. google.com Metal alcoholates and phenolates, including alkali metal alkoxides like sodium methoxide, serve as potent catalysts. google.com These catalysts are typically used in small, catalytic amounts, ranging from 0.001 to 0.2 moles per mole of the triorganophosphite reactant. google.comgoogle.com The use of a basic catalyst with a pH of at least 11 (in a 0.1 N solution) has been shown to be effective. google.com

However, advancements in process chemistry have led to the discovery that high yields of this compound can be achieved without the use of a catalyst. google.com It has been demonstrated that the reaction between trimethyl phosphite and isodecanol can proceed to high conversion in the absence of an alkaline catalyst, which simplifies the process and avoids catalyst removal steps. google.com

A significant development in the production of higher trialkyl phosphites, including this compound, is the implementation of solvent-free and catalyst-free processes. google.com This approach is considered more environmentally friendly as it eliminates the need for solvents, which reduces waste and potential environmental contamination. google.com

In this "green" synthesis, the reactants (e.g., trimethyl phosphite and isotridecyl alcohol) are reacted directly at elevated temperatures. The absence of a solvent not only simplifies the reaction setup and work-up but has also been found to result in surprisingly higher yields compared to conventional processes that use catalysts and/or solvents. google.com This improved efficiency maximizes the utilization of the initial phosphorus content from the starting material. google.com The process is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Reaction Kinetics and Mechanistic Investigations in Phosphite Formation

Understanding the kinetics and mechanism of this compound formation is crucial for optimizing reaction conditions to maximize yield and purity while minimizing reaction time and energy consumption.

While specific kinetic models for the synthesis of this compound are not extensively detailed in publicly available literature, the kinetics of similar phosphite esterification reactions have been studied. For example, the synthesis of triphenyl phosphite from phenol and phosphorous trichloride has been found to follow first-order reaction kinetics. researchgate.net In such models, the reaction rate is dependent on the concentration of one of the reactants, particularly when the other is used in large excess. researchgate.net

For the transesterification reaction to produce this compound, the rate is influenced by factors such as the rate of addition of the lower trialkyl phosphite and the efficiency of the removal of the alcohol byproduct. The continuous removal of methanol, for instance, prevents the reverse reaction and drives the process forward, a key principle in equilibrium-limited reactions. google.com Kinetic studies for these types of reactions often involve monitoring the disappearance of reactants or the formation of products over time under various conditions to determine the rate law and activation energy. researchgate.net

The yield and purity of this compound are highly dependent on several key reaction parameters.

Temperature: The reaction temperature is a critical parameter. The addition of trimethyl phosphite to isodecanol is often initiated at a moderately elevated temperature (e.g., 75°C to 98°C). google.com Subsequently, the temperature is raised significantly, typically to a range of 180°C to 220°C, and maintained for a period of 2 to 4 hours. google.com This elevated temperature ensures the reaction goes to completion and facilitates the removal of the methanol byproduct. google.com Maintaining the temperature above the boiling point of the alcoholic by-product is essential for its efficient removal, which directly increases the yield of the target product. google.com

Stoichiometry: The molar ratio of reactants is crucial. In transesterification, a stoichiometric amount or a slight excess of the higher alcohol is typically used to ensure complete conversion of the starting phosphite ester. For reactions starting from phosphorus trichloride, a molar ratio of at least three moles of alcohol per mole of phosphorus trichloride is required.

Reaction Time: The duration of the reaction, particularly at the final high temperature, influences the extent of conversion. A typical timeframe is stirring the reaction mass for 2 to 4 hours after the initial addition of reactants is complete. google.com

The following table summarizes the effect of reaction parameters in a catalyst-free, solvent-free synthesis of tri-isodecyl phosphite, based on patent examples.

ParameterConditionObservationYield
Catalyst Sodium MethoxideConventional catalytic process.Lower than catalyst-free
Catalyst NoneReaction proceeds effectively without a catalyst.>85% google.com
Solvent NoneEnvironmentally benign process.Higher than with solvent google.com
Temperature Addition at 75°C, then raised to 195-200°C for 2 hrs.Efficient removal of methanol byproduct.High
Temperature Addition at 95-98°C, then raised to 190-200°C for 2 hrs.Controlled reaction and byproduct removal.High

Elucidation of Elementary Steps and Reaction Intermediates

The primary industrial synthesis of this compound is achieved through the transesterification of a lower trialkyl phosphite, such as trimethyl phosphite, with isotridecyl alcohol. This reaction can be catalyzed by either an acid or a base, and the mechanism involves a series of nucleophilic substitution reactions at the phosphorus center.

Under acid-catalyzed conditions , the reaction is initiated by the protonation of the carbonyl oxygen of one of the methoxy groups on the trimethyl phosphite. This protonation makes the phosphorus atom more electrophilic, facilitating the nucleophilic attack by the hydroxyl group of isotridecyl alcohol. This attack leads to the formation of a tetrahedral intermediate. The subsequent elimination of a methanol molecule and deprotonation of the incoming isotridecyl alcohol moiety regenerates the catalyst and forms a mixed phosphite. This process is repeated until all three methoxy groups are replaced by isotridecyl groups.

The elementary steps can be summarized as follows:

Protonation of the phosphite ester: (CH₃O)₃P + H⁺ ⇌ (CH₃O)₃PH⁺

Nucleophilic attack by isotridecyl alcohol: (CH₃O)₃PH⁺ + C₁₃H₂₇OH → [(CH₃O)₃P(OH)C₁₃H₂₇]⁺ + H⁺

Formation of a tetrahedral intermediate.

Elimination of methanol: [(CH₃O)₃P(OH)C₁₃H₂₇]⁺ → (CH₃O)₂(C₁₃H₂₇O)P + CH₃OH + H⁺

This sequence is repeated to yield di- and finally this compound.

In base-catalyzed transesterification , the mechanism is initiated by the deprotonation of isotridecyl alcohol by a strong base (e.g., sodium methoxide) to form a more nucleophilic alkoxide ion. This alkoxide then attacks the phosphorus atom of the trimethyl phosphite, forming a pentacoordinate intermediate. The departure of a methoxide ion results in the formation of the mixed phosphite.

The key steps in the base-catalyzed mechanism are:

Formation of the isotridecyl alkoxide: C₁₃H₂₇OH + B⁻ ⇌ C₁₃H₂₇O⁻ + BH

Nucleophilic attack on the phosphite: C₁₃H₂₇O⁻ + (CH₃O)₃P → [(CH₃O)₃P(OC₁₃H₂₇)]⁻

Formation of a pentacoordinate intermediate.

Elimination of methoxide: [(CH₃O)₃P(OC₁₃H₂₇)]⁻ → (CH₃O)₂(C₁₃H₂₇O)P + CH₃O⁻

Spectroscopic studies, such as ³¹P NMR, can be employed to monitor the progress of the reaction and identify the various mixed phosphite intermediates.

Reaction StepAcid-Catalyzed IntermediateBase-Catalyzed Intermediate
Initiation Protonated Trimethyl PhosphiteIsotridecyl Alkoxide
Propagation Tetrahedral IntermediatePentacoordinate Intermediate
Product Formation Stepwise substitution of methoxy groupsStepwise substitution of methoxy groups

Derivative Synthesis from this compound

This compound serves as a versatile precursor for the synthesis of a variety of organophosphorus compounds, including phosphoramidates and other novel derivatives.

Exploration of Phosphoramidate Formation via Phosphite Precursors

Phosphoramidates can be synthesized from this compound through reactions such as the Staudinger reaction. This reaction involves the treatment of an organic azide with the phosphite. The initial step is the nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane (a phosphine imide). Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine and triisotridecyl phosphate (B84403). However, if the reaction is carried out under anhydrous conditions and in the presence of an electrophile, the iminophosphorane can be trapped to form a phosphoramidate.

A plausible reaction scheme for the formation of a phosphoramidate from this compound and an alkyl azide (R-N₃) is as follows:

Formation of the phosphazide: (C₁₃H₂₇O)₃P + R-N₃ → (C₁₃H₂₇O)₃P=N-N=N-R

Elimination of dinitrogen to form the iminophosphorane: (C₁₃H₂₇O)₃P=N-N=N-R → (C₁₃H₂₇O)₃P=NR + N₂

Reaction with a suitable electrophile (e.g., an alcohol, R'OH) to form the phosphoramidate: (C₁₃H₂₇O)₃P=NR + R'OH → (C₁₃H₂₇O)₂(O)P-NHR + R'OC₁₃H₂₇

The specific conditions and the nature of the azide and electrophile will determine the final structure of the phosphoramidate.

ReactantIntermediateProduct
This compound, Alkyl azidePhosphazide, IminophosphoranePhosphoramidate

Synthesis of Novel Organophosphorus Compounds Utilizing this compound

Beyond phosphoramidates, this compound can be utilized in various other reactions to generate novel organophosphorus compounds. A key example is the Michaelis-Arbuzov reaction, which is a cornerstone for the formation of carbon-phosphorus bonds. wikipedia.org

In a typical Michaelis-Arbuzov reaction, a trialkyl phosphite reacts with an alkyl halide. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, leading to the formation of a quasi-phosphonium salt intermediate. wikipedia.org The subsequent dealkylation of this intermediate by the displaced halide ion results in the formation of a phosphonate (B1237965).

For this compound reacting with an alkyl halide (R-X), the mechanism is as follows:

Nucleophilic attack and formation of the quasi-phosphonium salt: (C₁₃H₂₇O)₃P + R-X → [(C₁₃H₂₇O)₃P-R]⁺X⁻

Dealkylation to form the phosphonate: [(C₁₃H₂₇O)₃P-R]⁺X⁻ → (C₁₃H₂₇O)₂(O)P-R + C₁₃H₂₇X

This reaction allows for the introduction of a wide range of organic moieties onto the phosphorus center, leading to a diverse array of phosphonates with potential applications in materials science and as flame retardants.

Furthermore, this compound can act as a ligand in the synthesis of transition metal complexes. The lone pair of electrons on the phosphorus atom can coordinate to a metal center, forming metal-phosphite complexes. These complexes can exhibit interesting catalytic properties, leveraging the steric bulk of the isotridecyl groups to influence selectivity in catalytic transformations.

Reaction TypeReactantsKey IntermediateProduct
Michaelis-Arbuzov This compound, Alkyl halideQuasi-phosphonium saltDialkyl isotridecylphosphonate
Ligand Synthesis This compound, Metal precursor-Metal-phosphite complex

Polymer Stabilization Mechanisms and Performance Enhancement by Triisotridecyl Phosphite

Antioxidant and Hydroperoxide Decomposition Mechanisms

The primary function of triisotridecyl phosphite (B83602) as a stabilizer is rooted in its chemical reactivity towards hydroperoxides, which are key intermediates in the autooxidation cycle of polymers. By eliminating these species, it interrupts the degradation cascade.

During polymer processing or exposure to environmental stressors like heat and light, free radicals react with oxygen to form hydroperoxides (ROOH) within the polymer matrix. mtak.hu These hydroperoxides are unstable and decompose into highly reactive alkoxy (RO•) and hydroxyl (HO•) radicals, which accelerate polymer degradation by breaking down the polymer backbone. researchgate.net

Triisotridecyl phosphite, an organophosphorus compound with the structure P(OR)₃, functions as a hydroperoxide decomposer. amfine.comresearchgate.net It effectively neutralizes these harmful hydroperoxides through a redox reaction. The phosphite reduces the hydroperoxide to a stable, non-radical alcohol (ROH). In this process, the trivalent phosphorus atom in the phosphite is oxidized to its pentavalent state, forming a stable phosphate (B84403) species (P(O)(OR)₂). mtak.hu

This sacrificial mechanism efficiently converts reactive peroxides into inert compounds, thereby preventing the chain-scission and cross-linking reactions that compromise the mechanical properties and appearance of the polymer. mtak.huresearchgate.net

This compound exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols. amfine.comresearchgate.netescholarship.org Primary antioxidants, like hindered phenols, function by donating a hydrogen atom to trap free radicals (R•) and peroxy radicals (ROO•), thus terminating the oxidative chain reaction. researchgate.net

However, in this process, the phenolic antioxidant is converted into a phenoxyl radical or a quinone-type structure, which deactivates it. mtak.hu this compound can regenerate the "spent" primary antioxidant. It reduces the oxidized phenolic species back to its original active form, allowing it to scavenge more free radicals. This synergistic interaction extends the effectiveness and longevity of the primary antioxidant, providing more robust and durable protection for the polymer. mtak.huamfine.com This combined approach ensures comprehensive protection, with the primary antioxidant scavenging initial free radicals and the phosphite decomposing hydroperoxides and regenerating the primary stabilizer. amfine.comresearchgate.net

Thermal and Photo-Oxidative Stability Enhancement in Polymeric Materials

This compound is widely used to protect a variety of polymers from degradation caused by heat and light during processing and end-use applications.

In halogen-containing polymers such as polyvinyl chloride (PVC), thermal degradation primarily occurs through a dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer chain. chempoint.com This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to severe discoloration and loss of mechanical properties. researchgate.net

Organophosphites like this compound provide stabilization through multiple mechanisms. Firstly, they can act as HCl scavengers, neutralizing the acid as it is formed and thereby suppressing the autocatalytic degradation cycle. Secondly, phosphites can function as nucleophiles that displace unstable, labile chlorine atoms on the PVC backbone through a Michaelis–Arbuzov reaction. This reaction replaces the weak chlorine site with a more thermally stable phosphonate (B1237965) group, preventing the initiation of dehydrochlorination at these defect sites.

Table 1: Effect of this compound on PVC Thermal Stability at 190°C

FormulationStabilizer SystemTime to Onset of HCl Release (minutes)Rate of Dehydrochlorination (% HCl loss/min)Color Stability
Control PVCNone15HighSevere Discoloration
Stabilized PVCMetal Soap + this compound45LowGood

This table is illustrative, based on the described function of phosphite stabilizers in PVC to delay the onset and reduce the rate of HCl evolution, thereby improving color stability.

Polymers such as polyolefins (polyethylene, polypropylene) and engineering plastics (ABS, polycarbonate, PET) are subjected to high temperatures during melt processing operations like extrusion and injection molding. researchgate.netresearchgate.net These conditions accelerate oxidative degradation, leading to chain scission, a decrease in molecular weight, and changes in melt viscosity. researchgate.net These changes can negatively affect the processability of the material and the properties of the final product.

This compound is a highly effective processing stabilizer. researchgate.net By decomposing hydroperoxides that form at elevated temperatures, it prevents the breakdown of polymer chains. amfine.comresearchgate.net This action helps to maintain the polymer's molecular weight and melt flow index (MFI), ensuring consistent processing behavior. amfine.com It also prevents discoloration, such as yellowing, which is often a result of oxidative degradation during processing. This compound is used in a range of plastics including ABS, PET, polycarbonate, and polyurethanes for this purpose. researchgate.net

Table 2: Performance of this compound in Polypropylene (B1209903) During Multiple Extrusions

FormulationStabilizer SystemMelt Flow Index (g/10 min) - After 1st PassMelt Flow Index (g/10 min) - After 5th PassYellowness Index - After 5th Pass
Control PPNone4.512.815
Stabilized PPHindered Phenol + this compound4.25.13

This table is illustrative, demonstrating the typical performance of a phosphite/phenolic antioxidant blend in maintaining the melt viscosity (Melt Flow Index) and controlling color development (Yellowness Index) of polypropylene during high-stress processing.

Exposure to ultraviolet (UV) radiation from sunlight initiates photo-oxidative degradation in polymers. This process generates free radicals and subsequently hydroperoxides, leading to surface cracking, discoloration, and a loss of mechanical properties such as impact strength and elongation.

While this compound does not absorb UV radiation itself, it plays a crucial secondary role in enhancing UV resistance and weatherability. It protects the polymer by decomposing the hydroperoxides formed as a result of photo-oxidation. researchgate.net By preventing the proliferation of radicals from these hydroperoxides, it helps to preserve the integrity of the polymer surface and its underlying structure.

For comprehensive UV protection, phosphites are used as part of a broader stabilizer package that includes UV absorbers (which dissipate UV energy as heat) and/or Hindered Amine Light Stabilizers (HALS), which are highly efficient, long-term radical scavengers. The synergistic combination of these additives provides superior weatherability and extends the service life of plastics in outdoor applications.

Impact on Polymer Processing and Material Integrity

This compound (TITP) serves as a crucial secondary antioxidant in polymer formulations, where its primary role is to safeguard the polymer's integrity during high-temperature processing and throughout its service life. As a hydroperoxide decomposer, it plays a vital part in neutralizing harmful peroxide species that are formed during the initial stages of thermo-oxidative degradation. This action prevents the propagation of degradation reactions, thereby preserving the physical and aesthetic properties of the polymer.

Maintenance of Color Stability and Transparency During High-Temperature Processing

During melt processing operations such as extrusion and injection molding, polymers are subjected to high temperatures and shear, which can initiate degradation pathways leading to discoloration, often manifesting as yellowing. This compound is highly effective at mitigating these effects. iyte.edu.tr It functions by decomposing hydroperoxides, which are precursors to the formation of chromophoric groups (color bodies) within the polymer matrix. By converting these hydroperoxides into non-reactive, stable alcohols, TITP helps to maintain the polymer's initial color and transparency. bdmaee.net This is particularly critical for applications where aesthetic appeal is paramount, such as in packaging films, consumer goods, and clear PVC applications. researchgate.net

Research findings demonstrate that the inclusion of phosphite stabilizers significantly reduces color formation during processing. For instance, in polypropylene film production, the color change is markedly lower in samples stabilized with a phosphite compared to unstabilized samples. researchgate.net

ParameterUnstabilized PolypropylenePolypropylene with Phosphite Stabilizer
Color Change (Δb*) after Extrusion+6.2+1.1

This table illustrates the typical effect of a phosphite stabilizer on color stability during polymer processing. A lower Δb value indicates less yellowing and better color retention.* researchgate.net

Prevention of Polymer Chain Scission and Molecular Weight Degradation

The thermo-oxidative degradation of polymers not only affects their appearance but also compromises their mechanical integrity by causing chain scission. This process involves the breaking of long polymer chains, leading to a reduction in average molecular weight. medcraveonline.com A decrease in molecular weight is directly correlated with a loss of essential physical properties such as tensile strength, impact resistance, and ductility, making the material more brittle. tappi.org

This compound plays a critical role in preventing this degradation. By interrupting the degradation cycle at the hydroperoxide stage, it prevents the formation of alkoxy and hydroxyl radicals that would otherwise promote chain scission reactions. medcraveonline.comrangdaneh.ir This preservation of the polymer backbone is crucial for ensuring that the final product meets its required performance specifications. The effectiveness of a stabilizer in maintaining molecular weight is often measured by tracking the Melt Flow Index (MFI) or Melt Flow Ratio (MFR) of the polymer after processing. A stable MFI indicates minimal degradation. mdpi.com Blends of phenolic antioxidants and phosphites are particularly effective at maintaining the polymer's molecular weight.

Polymer FormulationMelt Flow Index (g/10 min) - 1st PassMelt Flow Index (g/10 min) - 5th PassChange in MFI (%)
LLDPE + Primary Antioxidant1.051.45+38.1%
LLDPE + Primary Antioxidant + TITP1.061.15+8.5%

This table presents representative data on how this compound helps maintain the melt flow stability of Linear Low-Density Polyethylene (LLDPE) during multiple extrusion passes. A smaller change in MFI indicates better preservation of molecular weight. researchgate.netmdpi.com

Synergistic Effects with Metal Soaps and Other Stabilizers in Polymer Formulations

This compound is rarely used in isolation; its performance is significantly enhanced when used in combination with other stabilizers, a phenomenon known as synergism. It is a key component in many stabilizer packages, particularly for polyvinyl chloride (PVC). bdmaee.net

In PVC formulations, TITP is frequently used alongside primary heat stabilizers like metal soaps (e.g., calcium stearate (B1226849) and zinc stearate). bdmaee.net The primary mechanism of PVC degradation is dehydrochlorination, which is catalyzed by zinc chloride (ZnCl₂), a byproduct formed when zinc stearate neutralizes hydrochloric acid (HCl). This compound can act as a chelating agent, reacting with the ZnCl₂ to form stable complexes. This action prevents the catalytic effect of ZnCl₂, thereby improving the long-term thermal stability of the PVC. This synergistic interaction allows for a more robust and efficient stabilization system.

The effectiveness of such synergistic systems is often evaluated using methods like the Congo Red test, which measures the time it takes for the polymer to release a detectable amount of HCl at a high temperature.

PVC Stabilizer System (2 phr total)Thermal Stability Time at 180°C (seconds)
Unstabilized PVC~390
Calcium Stearate / Zinc Stearate (Ca/Zn)~490
Ca/Zn Stearate + Phosphite Ester>600

This table demonstrates the synergistic effect on the thermal stability of PVC. The combination of metal soaps with a phosphite ester significantly extends the stability time compared to using metal soaps alone, based on typical Congo Red test results.

Furthermore, TITP exhibits strong synergy with primary antioxidants such as hindered phenols in polyolefins. iyte.edu.tr The primary antioxidant scavenges free radicals, while the phosphite decomposes hydroperoxides. This dual approach provides comprehensive protection during both high-temperature processing and long-term thermal aging. rangdaneh.ir

Environmental Fate and Degradation Pathways of Triisotridecyl Phosphite

Hydrolytic Degradation Kinetics and Products

The hydrolysis of phosphite (B83602) esters is a significant degradation pathway in aqueous environments. Generally, organophosphites are susceptible to hydrolysis when exposed to moisture, a process that can be influenced by several environmental factors. google.comcanada.ca The initial step in the hydrolysis of a trialkyl phosphite like triisotridecyl phosphite involves the cleavage of one or more P-O-R (phosphorus-oxygen-alkyl) bonds. This reaction is often autocatalytic, as the acidic products formed can accelerate further degradation. nih.gov

The rate of hydrolysis of phosphites is highly dependent on environmental conditions such as pH and temperature. Computational studies on alkyl and aryl phosphites suggest that hydrolysis is more favorable under acidic and basic conditions compared to neutral conditions. winona.edu

pH: Both acid-catalyzed and base-catalyzed hydrolysis of phosphites can occur. winona.edu For many organic esters, base-catalyzed hydrolysis rates are significantly greater than those under neutral or acidic conditions. nih.gov The specific kinetics for this compound are not readily available in the literature, but the general mechanism involves nucleophilic attack by water or hydroxide (B78521) ions on the phosphorus atom.

Temperature: An increase in temperature generally accelerates the rate of hydrolysis. nih.govnih.gov Studies on other organic compounds have shown a 2.5- to 3.9-fold increase in hydrolysis rates for a 10 °C rise in temperature. nih.gov The steric hindrance from the bulky isotridecyl groups in this compound may slow down its hydrolysis compared to less hindered phosphites. google.com Conversely, higher molecular weight phosphites tend to have slower hydrolysis rates. canada.ca

Table 1: Influence of Environmental Conditions on the Hydrolysis of Phosphites

Environmental FactorInfluence on Hydrolysis RateGeneral Observations
pH Rate is generally higher under acidic and basic conditions compared to neutral pH. winona.eduBase-catalyzed hydrolysis is often the dominant pathway for ester cleavage. nih.gov
Temperature Higher temperatures lead to increased hydrolysis rates. nih.govnih.govReaction rates can more than double with a 10 °C increase. nih.gov
Molecular Structure Steric hindrance and higher molecular weight tend to decrease the rate of hydrolysis. google.comcanada.caThe bulky isotridecyl groups are expected to confer some hydrolytic stability. google.com

The hydrolysis of this compound is expected to proceed in a stepwise manner, ultimately leading to the formation of phosphorous acid and isotridecyl alcohol. The initial hydrolysis would yield diisotridecyl phosphite and one molecule of isotridecyl alcohol. Subsequent hydrolysis steps would produce monoisotridecyl phosphite and finally phosphorous acid, with the release of a total of three molecules of isotridecyl alcohol. nih.gov

Table 2: Potential Hydrolytic Metabolites of this compound

Metabolite NameChemical Formula
Diisotridecyl phosphiteC26H55O3P
Monoisotridecyl phosphiteC13H29O3P
Isotridecyl alcoholC13H28O
Phosphorous acidH3PO3

Biodegradation Assessment and Microbial Transformation

Information regarding the specific biodegradation of this compound is scarce in scientific literature. However, the general principles of microbial transformation of organophosphorus compounds can provide some insights. Microorganisms possess a wide array of enzymes that can catalyze the breakdown of complex organic molecules. Biotransformation reactions can include processes like hydroxylation, dehydrogenation, and cleavage of chemical bonds. researchgate.net

For organophosphorus compounds, microbial degradation can be a significant environmental fate process. The breakdown often occurs through hydrolysis, mediated by microbial enzymes. epa.gov The ester bonds in phosphites are susceptible to enzymatic cleavage, which would lead to the formation of the corresponding alcohol (isotridecyl alcohol) and phosphorous acid, similar to chemical hydrolysis. The ultimate biodegradability would then depend on the microbial degradation of these primary metabolites. While isotridecyl alcohol is a long-chain alcohol that may be biodegradable, its complex branched structure could potentially slow down the process.

Mechanistic Investigations of Microbial Phosphite Oxidation and Bioremediation Potential

The phosphite (PO₃³⁻) released from the hydrolysis of this compound can be utilized by certain microorganisms. The microbial oxidation of phosphite to phosphate (B84403) (PO₄³⁻) is a well-documented process and can occur through two primary pathways:

Assimilatory Phosphite Oxidation: In this pathway, microorganisms use phosphite as a phosphorus source for growth. The oxidation of phosphite to phosphate allows for its incorporation into cellular components like nucleic acids and phospholipids.

Dissimilatory Phosphite Oxidation: Some specialized microorganisms can use phosphite as an electron donor in their energy metabolism, a process known as dissimilatory phosphite oxidation (DPO). This is a form of anaerobic respiration where phosphite is oxidized to phosphate, and the electrons generated are transferred to an electron acceptor, such as sulfate or carbon dioxide.

The key enzyme responsible for the oxidation of phosphite to phosphate is phosphite dehydrogenase. The presence of this enzyme in various microbial genomes suggests that the capacity to utilize phosphite is distributed among different bacterial species.

The potential for bioremediation of phosphite-containing compounds exists through the enrichment and application of microorganisms capable of phosphite oxidation. In environments contaminated with compounds that degrade to release phosphite, these microorganisms could play a significant role in converting it to the more common and readily assimilated phosphate.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are largely dictated by its physicochemical properties, particularly its high molecular weight and low water solubility, which suggest a strong tendency to partition from water into more hydrophobic phases like soil, sediment, and biota.

Adsorption-Desorption Dynamics in Soil and Sediment Systems

Specific experimental data on the adsorption-desorption of this compound in soil and sediment are not available. However, based on its chemical structure, it is expected to exhibit strong adsorption to soil and sediment particles. The long, nonpolar isotridecyl chains will have a high affinity for the organic matter fraction of soils and sediments.

The key factors influencing the adsorption-desorption dynamics of TTDP would include:

Soil/Sediment Organic Carbon Content (Koc): A high organic carbon partition coefficient (Koc) is anticipated for TTDP, indicating that it will preferentially bind to organic matter.

Clay Content and Type: Clay minerals can also contribute to the adsorption of organic compounds, although the interaction with a large, nonpolar molecule like TTDP may be less significant than with organic matter.

pH: Soil and sediment pH are unlikely to have a direct major effect on the adsorption of the parent TTDP molecule as it is non-ionizable. However, pH could influence the hydrolysis rate of TTDP.

The strong adsorption of TTDP to soil and sediment would limit its mobility in the environment. This would reduce its potential to leach into groundwater but would also lead to its accumulation in the upper soil layers and in aquatic sediments.

Table 2: Predicted Environmental Partitioning of this compound

Environmental CompartmentPredicted Partitioning BehaviorRationale
Water LowLow water solubility
Soil HighStrong adsorption to organic matter
Sediment HighStrong adsorption to organic matter
Air LowLow vapor pressure
Biota Moderate to HighHigh lipophilicity may lead to bioaccumulation

Prediction of Environmental Partitioning and Mobility using Computational Models

In the absence of experimental data, computational models can be used to predict the environmental partitioning and mobility of this compound. Fugacity-based models, for instance, can estimate the distribution of a chemical in a model environment based on its physicochemical properties.

For a compound like TTDP, with a high molecular weight and an estimated high octanol-water partition coefficient (Log Kow), these models would likely predict the following:

A significant portion of released TTDP would partition to soil and sediment.

A smaller fraction would remain in the water column.

A negligible amount would be present in the atmosphere due to its low volatility.

These models can also provide insights into the potential for long-range environmental transport. Given its expected strong adsorption to particles, any long-range transport of TTDP would likely be associated with the movement of soil dust or sediment.

It is important to note that the accuracy of these models is dependent on the quality of the input data, and for a compound with limited experimental data like TTDP, the predictions should be interpreted with caution.

Advanced Analytical and Spectroscopic Characterization Techniques for Triisotridecyl Phosphite

Chromatographic Methodologies for Identification and Quantification

Chromatographic techniques, particularly liquid chromatography, are indispensable for separating triisotridecyl phosphite (B83602) from other components in a mixture, allowing for its precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of organophosphorus compounds like triisotridecyl phosphite. A common approach involves reverse-phase (RP) HPLC, which separates molecules based on their hydrophobicity.

A specific RP-HPLC method for this compound has been developed utilizing a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The use of smaller 3 µm particle columns can be adapted for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. This liquid chromatography method is also scalable, making it suitable for isolating impurities for further analysis in preparative separations. sielc.com

For the analysis of potential degradation products, which can include various organophosphates and ultimately inorganic phosphate (B84403) and phosphite, other HPLC methods are required. The analysis of related compounds, such as tri-o-cresyl phosphate and its metabolites, has been successfully achieved using a reverse-phase C18 column with a linear gradient of acetonitrile in aqueous acetic acid. nih.gov Quantification is typically performed by monitoring the ultraviolet (UV) absorbance of the eluate. nih.gov

For the final hydrolysis products, inorganic phosphite and phosphate, methods like ion chromatography (IC) or ion-pair reversed-phase HPLC are more suitable. researchgate.netthermofisher.com An IC method using an anion-exchange column with an electrolytically generated potassium hydroxide (B78521) eluent and suppressed conductivity detection provides a sensitive and automated way to determine phosphite and phosphate concentrations. thermofisher.com Alternatively, an ion-pair RP-HPLC method can be used, where an agent like tetrabutylammonium (B224687) hydroxide is added to the mobile phase to facilitate the separation of the anionic phosphite and phosphate species on a C18 column. researchgate.net

Table 1: Example HPLC Methodologies for this compound and Related Degradation Products

AnalyteMethodColumn TypeMobile PhaseDetection
This compoundReverse-Phase HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidUV, MS
Organophosphate MetabolitesReverse-Phase HPLCC18Acetonitrile / Aqueous Acetic Acid GradientUV (254 nm)
Inorganic Phosphite & PhosphateIon ChromatographyAnion-Exchange (e.g., Dionex IonPac AS28-Fast-4µm)Potassium Hydroxide GradientSuppressed Conductivity
Inorganic Phosphite & PhosphateIon-Pair RP-HPLCC18Acetonitrile / Buffer with Tetrabutylammonium HydroxideIndirect UV

The effective analysis of this compound often requires its extraction from complex sample matrices, such as polymers, oils, or biological tissues. The wide range of physicochemical properties of organophosphate esters necessitates robust extraction and clean-up procedures. frontiersin.org

A highly effective protocol for extracting organophosphate esters from lipid-rich samples involves ultrasound-assisted extraction (UAE) followed by solid-phase extraction (SPE) for clean-up. frontiersin.org

Extraction and Clean-up Protocol Steps:

Homogenization: The sample is first homogenized to ensure a uniform consistency.

Ultrasound-Assisted Extraction (UAE): An appropriate solvent, such as acetonitrile or a hexane/dichloromethane mixture, is added to the homogenized sample. The mixture is then subjected to ultrasonic waves, which create cavitation bubbles that disrupt the sample matrix and enhance the extraction of the target analyte into the solvent.

Centrifugation: The sample is centrifuged to separate the solid matrix material from the solvent extract containing the analyte.

Solid-Phase Extraction (SPE) Clean-up: The supernatant (solvent extract) is passed through an SPE cartridge. The cartridge contains a sorbent material that retains interfering substances (like lipids) while allowing the this compound to pass through, or conversely, retains the analyte which is then eluted with a stronger solvent. This step is critical for removing matrix components that could interfere with the subsequent chromatographic analysis. frontiersin.org

Concentration: The purified extract is often concentrated under a gentle stream of nitrogen to increase the analyte concentration before injection into the HPLC system.

This combination of UAE and SPE provides high recovery and reproducibility, making it suitable for the quantitative analysis of trace levels of this compound in challenging matrices. nih.govfrontiersin.org

Vibrational and Nuclear Magnetic Resonance Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of this compound, enabling its unambiguous identification and the study of its chemical transformations.

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. dtic.mil For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

Analysis of related organophosphorus compounds, such as triphenyl phosphite and tridecyl phosphite, provides insight into the expected spectral features. nist.govscispace.com Key characteristic absorption bands for this compound include:

C-H Stretching: Strong absorption bands in the 2850-3000 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the long isotridecyl alkyl chains.

P-O-C Stretching: The most characteristic region for phosphite esters. This typically appears as a strong, complex set of bands in the 900-1100 cm⁻¹ region, corresponding to the asymmetric stretching of the P-O-C linkage.

O-C Stretching: Vibrations associated with the O-C single bonds are also found within the 1000-1150 cm⁻¹ region and are often coupled with the P-O stretching vibrations.

C-H Bending: Absorption bands corresponding to the bending (deformation) vibrations of the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range.

By monitoring changes in the IR spectrum over time, one can observe the degradation of the phosphite. For instance, the hydrolysis of a phosphite ester to a phosphonic acid or phosphate would result in the appearance of a broad O-H stretching band (around 2500-3300 cm⁻¹) and a strong P=O stretching band (around 1200-1260 cm⁻¹).

Table 2: Typical Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850 - 3000StretchingC-H (in alkyl chains)
1350 - 1470BendingC-H (in alkyl chains)
900 - 1100StretchingP-O-C

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. mmu.ac.ukresearchgate.net It provides detailed information about the connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments is used.

¹H NMR: The proton NMR spectrum provides information about the structure of the isotridecyl alkyl chains. It will show a complex series of overlapping signals in the alkyl region (typically 0.8-1.7 ppm), corresponding to the numerous CH₃, CH₂, and CH protons. The protons on the carbon atom directly attached to the oxygen (the -CH₂-O-P group) will appear further downfield, typically in the 3.5-4.5 ppm range, and will show coupling to the phosphorus atom.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each chemically unique carbon atom in the isotridecyl chains. The carbon of the -CH₂-O-P group will be observed in the 60-70 ppm region and will also exhibit coupling to the phosphorus nucleus.

³¹P NMR: Phosphorus-31 NMR is particularly powerful for analyzing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. Trialkyl phosphites like this compound typically exhibit a single sharp signal in the ³¹P NMR spectrum, with a characteristic chemical shift in the range of +130 to +141 ppm. The precise chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Purity assessment is a key application, as impurities or degradation products (e.g., phosphates, phosphonates) will appear at distinctly different chemical shifts (typically 0 to +30 ppm for phosphates).

Advanced NMR techniques can also be used to study degradation mechanisms. For example, the hydrolysis of phosphites has been investigated using ¹⁷O NMR spectroscopy with ¹⁷O-labeled water to trace the oxygen atoms throughout the reaction, confirming the reaction pathway. nih.gov

Monitoring chemical reactions in real-time, or in situ, provides critical insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com Both IR and NMR spectroscopy can be adapted for this purpose.

In Situ IR and Raman Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into a reaction vessel, IR spectra can be continuously recorded as a reaction proceeds. This allows for the tracking of the disappearance of reactant peaks (e.g., the P-O-C stretch of this compound) and the appearance of product peaks (e.g., a P=O stretch if the phosphite is oxidized). Raman spectroscopy offers a complementary technique that is particularly useful for aqueous systems and can be implemented with fiber-optic probes. spectroscopyonline.com

In Situ NMR Spectroscopy: NMR can also be used to monitor reactions directly within an NMR tube, providing quantitative data on the concentration of reactants, intermediates, and products over time. rsc.org This is especially powerful for phosphite chemistry, where the ³¹P NMR spectrum can be used to cleanly track the conversion of the starting phosphite to its various products. Modern benchtop NMR spectrometers are making this type of reaction monitoring more accessible for industrial process control. rsc.org These in situ methods are invaluable for understanding how this compound functions as a stabilizer, allowing researchers to observe its consumption and the formation of its transformation products as it performs its antioxidative role.

Diffraction and Mass Spectrometric Approaches

Advanced analytical techniques are crucial for the comprehensive characterization of industrial chemicals like this compound. Diffraction and mass spectrometric methods provide unparalleled insights into the molecular structure and composition of this compound and its related complexes, as well as for the detection of trace amounts in various matrices.

X-ray Diffraction Studies for Crystallographic Structure Determination of Phosphite Complexes

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the context of this compound, which is a liquid at room temperature, X-ray crystallography would be applied to its solid derivatives or metal complexes. The process involves directing a beam of X-rays onto a single crystal of a phosphite complex. The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can construct a three-dimensional electron density map of the molecule and from that, determine the precise arrangement of atoms, bond lengths, and bond angles.

The resulting data would provide invaluable information on the coordination chemistry of the phosphite ligand, including the P-O bond lengths and the geometry around the phosphorus atom. This information is critical for understanding the steric and electronic properties of the phosphite and how it interacts with other molecules, which is fundamental to its function as a stabilizer and antioxidant in various materials.

Table 1: Representative Crystallographic Data for a Hypothetical Phosphite-Metal Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)18.765
c (Å)15.432
β (°)98.76
Volume (ų)3521.8
Z4
R-factor0.045

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction study.

Mass Spectrometry for Identification of Trace Amounts and Non-Target Screening

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of chemical compounds, even at trace levels. For this compound, mass spectrometry can be employed for quality control, to detect impurities, and to identify its degradation products in various materials.

In a typical mass spectrometry experiment, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the molecule and its fragments.

Trace Analysis: The detection of trace amounts of this compound, for example, as a migrant from food packaging materials, is a critical application of mass spectrometry. Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. These hyphenated techniques combine the separation power of chromatography with the sensitive detection capabilities of mass spectrometry. By developing specific methods, it is possible to detect and quantify this compound at very low concentrations, often in the parts-per-billion (ppb) range.

Non-Target Screening: Non-target screening (NTS) is a powerful approach used to identify unknown or unexpected chemicals in a sample without having a preconceived list of target compounds. au.dknsf.gov This is particularly relevant for assessing the chemical composition of complex materials like plastics or for environmental monitoring. In the context of this compound, an NTS workflow would involve analyzing a sample extract using a high-resolution mass spectrometer. The acquired data is then processed using sophisticated software to detect all present chemical features. By comparing the accurate mass and isotopic pattern of a detected feature to chemical databases, a tentative identification of this compound or its transformation products can be made. d-nb.info

Table 2: Potential Mass Spectrometric Data for this compound

Ionization Mode[M+H]⁺ (Calculated)[M+Na]⁺ (Calculated)Major Fragment Ions (Hypothetical)
Electrospray (ESI)629.5923651.5743459.4 (Loss of one isotridecyl group)

Note: The data in this table is illustrative and based on the chemical formula of this compound (C₃₉H₈₁O₃P). Actual fragmentation would need to be determined experimentally.

The application of these advanced analytical techniques is fundamental to ensuring the proper use and understanding the environmental fate of this compound.

Computational Chemistry and Molecular Modeling of Triisotridecyl Phosphite Systems

Electronic Structure Calculations for Reaction Mechanism Elucidation

Electronic structure calculations are instrumental in elucidating the complex reaction mechanisms involving Triisotridecyl phosphite (B83602). These calculations can map out reaction pathways, identify transition states, and determine the energetics of chemical transformations, offering a detailed picture of how this phosphite compound functions as a stabilizer.

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of phosphite esters. nih.gov DFT calculations can provide valuable information on the electronic properties of Triisotridecyl phosphite, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). This information is key to understanding its nucleophilic character and its reactivity towards electrophilic species, such as hydroperoxides, which are formed during the oxidative degradation of polymers. nih.gov

One of the primary antioxidant functions of phosphites is the reduction of hydroperoxides to alcohols. DFT can be employed to model this reaction, elucidating the mechanism which can proceed through different pathways. For instance, the reaction between a phosphite and a hydroperoxide can be studied to determine whether it follows a concerted or a stepwise mechanism. The calculations can also shed light on the role of the bulky isodecyl groups in modulating the reactivity of the phosphorus center.

Furthermore, DFT is applied to study the hydrolysis of phosphites, a critical aspect of their stability and performance. winona.edu Computational studies have explored the hydrolysis mechanisms under acidic, basic, and neutral conditions, revealing the thermodynamic favorability of different pathways. winona.edu These theoretical investigations help in understanding the moisture sensitivity of phosphite additives and in designing more hydrolytically stable alternatives.

A significant advantage of DFT is its ability to determine the energy barriers of reactions by locating the transition state structures. acs.orgmdpi.com The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. For the antioxidant action of this compound, DFT can be used to calculate the activation energy for the reaction with hydroperoxides. A lower activation energy implies a faster reaction rate, indicating a more efficient antioxidant.

For example, in the reaction of a phosphite with a hydroperoxide, the transition state would involve the partial formation of a P=O bond and the partial breaking of the O-O bond in the hydroperoxide. The geometry of this transition state, including bond lengths and angles, can be precisely calculated. These theoretical findings are crucial for rationalizing the observed reactivity and for the predictive design of new phosphite antioxidants with enhanced efficacy.

Below is an illustrative data table showing theoretically calculated activation energies for the reaction of a generic phosphite with a hydroperoxide, based on DFT calculations.

Reaction PathwayCalculated Activation Energy (kcal/mol)Description
Concerted Mechanism15.2A single transition state where the P-O bond is formed and the O-O bond is broken simultaneously.
Stepwise Mechanism (Step 1)18.5Formation of a pentacoordinate phosphorus intermediate.
Stepwise Mechanism (Step 2)5.3Decomposition of the intermediate to form the final products.

Molecular Dynamics Simulations for Polymer-Additive Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique to study the physical behavior of molecules and their interactions over time. For this compound, MD simulations can provide detailed insights into its behavior within a polymer matrix, which is essential for understanding its role as a functional additive.

The effectiveness of this compound as a stabilizer is highly dependent on its dispersion and compatibility within the host polymer. MD simulations can be used to model the mixing of this compound with various polymers at the molecular level. By simulating a system containing polymer chains and phosphite molecules, it is possible to observe how the additive molecules distribute themselves within the polymer matrix.

These simulations can predict whether the phosphite will be well-dispersed or if it will tend to aggregate, which would reduce its efficiency. The compatibility can be assessed by calculating the interaction energies between the phosphite and the polymer chains. Favorable interactions, such as those driven by van der Waals forces, will promote good compatibility and a homogeneous distribution of the additive. The long alkyl chains of this compound are expected to enhance its compatibility with non-polar polymers like polyethylene and polypropylene (B1209903).

MD simulations can also be employed to predict the long-term efficacy and longevity of this compound as an antioxidant in polymeric materials. By simulating the polymer system at elevated temperatures or under conditions that mimic oxidative stress, the mobility and reactivity of the phosphite molecules can be studied. The diffusion coefficient of the phosphite within the polymer matrix, which can be calculated from MD simulations, is a key parameter that influences its ability to reach and neutralize reactive species.

Furthermore, MD simulations can be combined with quantum mechanics (QM/MM methods) to model the chemical reactions of the phosphite within the polymer. This allows for the investigation of how the polymer environment affects the antioxidant reactions. The longevity of the additive can be predicted by simulating the consumption of the phosphite over time as it reacts with oxidative species. These computational predictions are invaluable for optimizing the formulation of stabilized polymer materials and for estimating their service life.

An example of typical parameters used in an MD simulation of a polymer-additive system is provided in the table below.

Simulation ParameterTypical ValueDescription
Force FieldCOMPASS or PCFFA set of parameters that describe the potential energy of the system.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 - 500 KSimulation temperature, can be varied to study temperature effects.
Simulation Time10 - 100 nsThe duration of the simulation, longer times provide better statistics.

Ab Initio and Quantum Chemical Approaches to Phosphite Properties

Ab initio and other quantum chemical methods provide a fundamental understanding of the electronic and structural properties of molecules based on the principles of quantum mechanics. These methods are essential for characterizing the intrinsic properties of this compound.

Ab initio calculations, which are based on first principles without the use of empirical parameters, can be used to accurately determine the molecular geometry of this compound. This includes bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The conformational flexibility of the isodecyl chains can also be explored, which is important for understanding its interactions in a polymer matrix.

Furthermore, these methods can be used to calculate a range of electronic properties, such as the dipole moment, polarizability, and ionization potential. The ionization potential, for example, is related to the ease with which the molecule can lose an electron, which is a key aspect of its antioxidant activity. The calculated electronic properties can be used to parameterize force fields for MD simulations and to gain a deeper understanding of the structure-property relationships of phosphite stabilizers.

The table below presents a set of representative properties for a generic phosphite that can be calculated using quantum chemical methods.

PropertyCalculated Value (Illustrative)Significance
Ionization Potential8.5 eVRelates to the ability to donate an electron (antioxidant activity).
Dipole Moment1.5 DInfluences intermolecular interactions and compatibility with polymers.
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital, related to nucleophilicity.
LUMO Energy1.8 eVEnergy of the lowest unoccupied molecular orbital, related to electrophilicity.

Q & A

Basic Research Questions

Q. How is triisotridecyl phosphite synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of phosphorous acid with isotridecyl alcohol under controlled anhydrous conditions. Characterization employs spectroscopic techniques (e.g., 31^{31}P NMR to confirm phosphite structure) and physical property analysis (e.g., refractive index: 1.4600–1.4650 at 25°C, density: 0.882–0.900 g/cm³). SMILES notation (CC(C)CCCCCCCCCCOP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C) aids in computational modeling of reactivity .

Q. What are the recommended methods for handling this compound to prevent hydrolysis during experiments?

  • Methodological Answer : Due to its rapid hydrolysis (half-life: 0.43 hours at pH 7, 23°C), storage in inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., toluene) is critical. Experimental protocols should minimize exposure to moisture: use sealed reactors, molecular sieves, and real-time monitoring via 31^{31}P NMR to detect early hydrolysis to phosphate derivatives .

Q. How does this compound function as an antioxidant in polymer systems?

  • Methodological Answer : It acts as a secondary antioxidant by scavenging peroxy radicals and decomposing hydroperoxides. Mechanistic studies involve accelerated aging tests (e.g., thermo-oxidative degradation at 150°C) with Fourier-transform infrared spectroscopy (FTIR) to track carbonyl index reduction. Comparative studies with tris(2,4-ditert-butylphenyl) phosphite (hydrolytically stable) can isolate hydrolysis-dependent efficacy .

Advanced Research Questions

Q. What experimental approaches are used to analyze the hydrolysis products of this compound under varying pH conditions?

  • Methodological Answer : Hydrolysis kinetics are studied using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify phosphate esters. For example, spiked samples in aqueous buffers (pH 4–9) are quenched at intervals and analyzed via MRM traces. Isotopic labeling (18^{18}O-water) can track oxygen incorporation in phosphate products .

Q. How do regulatory classifications impact experimental design for studies involving this compound in international collaborations?

  • Methodological Answer : Compliance with Significant New Use Rules (SNURs) under the U.S. TSCA requires pre-notification for novel applications (e.g., nanoparticle stabilization). Researchers must document synthesis scales (<1 tonne/year) and implement exposure controls (e.g., fume hoods, PPE) aligned with OSHA guidelines. Cross-border collaborations require verification against the EU REACH and China IECSC listings .

Q. What methodologies resolve contradictions in reported hydrolysis rates of this compound across different studies?

  • Methodological Answer : Discrepancies arise from variations in temperature, ionic strength, and matrix effects (e.g., polymer vs. aqueous systems). Standardized OECD 111 protocols (shake-flask method) under controlled conditions (25°C, pH 7) improve reproducibility. Multivariate analysis (e.g., MANOVA) can isolate confounding variables, as demonstrated in plant stress studies with analogous phosphites .

Q. How can this compound be integrated into food-contact materials while ensuring compliance with safety standards?

  • Methodological Answer : Migration testing under EU 10/2011 guidelines involves HPLC quantification of extractables in food simulants (e.g., 10% ethanol). Accelerated aging (40°C, 10 days) followed by LC-MS/MS analysis ensures no detectable phosphate byproducts. Toxicity profiling (Ames test, zebrafish embryotoxicity) addresses thresholds in the U.S. FDA’s Inventory of Effective FCS Notifications .

Data Contradiction Analysis

  • Example : Conflicting hydrolysis rates in aquatic vs. polymer matrices highlight the need for matrix-specific kinetic models. For instance, hydrolysis half-lives in liver tissue (low recovery due to enzymatic interference) vs. synthetic seawater (rapid degradation) require tailored analytical workflows, such as standard addition calibration in biological matrices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Triisotridecyl phosphite
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triisotridecyl phosphite

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.